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Compound of Interest

Compound Name: Tert-butyl formate

Cat. No.: B166776 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of tert-butyl
formate as a solvent in various spectroscopic techniques. These guidelines are intended to

assist researchers in utilizing this solvent effectively for sample analysis in NMR, IR, UV-Vis,

and LC-MS applications.

Introduction to tert-Butyl Formate as a
Spectroscopic Solvent
Tert-butyl formate (TBF), with the chemical formula C₅H₁₀O₂, is a colorless liquid with a

characteristic fruity odor.[1] It is the tert-butyl ester of formic acid and is soluble in many organic

solvents.[1][2] Its physical and chemical properties make it a potentially useful solvent for

various spectroscopic analyses. This document outlines its properties, advantages, limitations,

and specific protocols for its use.

Key Advantages:

Aprotic Nature: As an aprotic solvent, it is suitable for samples that are sensitive to protic

environments.

Moderate Polarity: Its moderate polarity allows for the dissolution of a range of organic

compounds.
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Volatility: With a boiling point of 82-83 °C, it is relatively easy to remove from samples after

analysis.[3]

Limitations and Considerations:

Hydrolysis: Tert-butyl formate can hydrolyze in the presence of water to form tert-butyl

alcohol and formic acid, especially under acidic or basic conditions.[1][2]

Flammability: It is a highly flammable liquid and should be handled with appropriate safety

precautions.[3]

Irritant: It may cause eye and respiratory irritation.[4]

Physicochemical Properties of tert-Butyl Formate
A summary of the key physical and chemical properties of tert-butyl formate is presented in

Table 1.

Table 1: Physicochemical Properties of tert-Butyl Formate

Property Value Reference(s)

Chemical Formula C₅H₁₀O₂ [5]

Molecular Weight 102.13 g/mol [3]

Appearance Colorless liquid [2]

Odor Fruity [1]

Boiling Point 82-83 °C [3]

Density 0.872 g/mL at 25 °C [3]

Refractive Index (n20/D) 1.379 [3]

Flash Point -9 °C (16 °F) [5]

Solubility
Soluble in organic solvents,

less soluble in water
[2]
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Safety Precautions
Always handle tert-butyl formate in a well-ventilated fume hood, away from ignition sources.

[6][7] Wear appropriate personal protective equipment (PPE), including safety goggles,

chemical-resistant gloves, and a lab coat.[3][4] In case of skin contact, wash immediately with

soap and water.[6] If inhaled, move to fresh air.[8]

Application in NMR Spectroscopy
Tert-butyl formate can be used as a solvent for NMR analysis of non-polar to moderately polar

compounds. Its simple proton and carbon spectra cause minimal interference in many regions

of interest.

NMR Spectral Data
The 1H and 13C NMR chemical shifts for tert-butyl formate in CDCl₃ are provided in Table 2.

Table 2: 1H and 13C NMR Chemical Shifts of tert-Butyl Formate in CDCl₃

Nucleus
Chemical Shift
(ppm)

Multiplicity Assignment

1H NMR ~8.05 s H-C=O

~1.45 s (CH₃)₃-C

13C NMR ~161 s C=O

~81 s (CH₃)₃-C

~28 s (CH₃)₃-C

Note: Chemical shifts can vary slightly depending on the specific instrument and experimental

conditions.

Table 3 lists the approximate 1H NMR chemical shifts of common laboratory impurities that

might be observed when using tert-butyl formate as a solvent.

Table 3: Approximate 1H NMR Chemical Shifts of Common Impurities in CDCl₃
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Impurity Chemical Shift (ppm) Multiplicity

Acetone 2.17 s

Dichloromethane 5.30 s

Diethyl ether 3.48 (q), 1.21 (t) q, t

Ethyl acetate 4.12 (q), 2.05 (s), 1.26 (t) q, s, t

Hexane 1.25 (m), 0.88 (t) m, t

Methanol 3.49 s

Toluene 7.27-7.17 (m), 2.34 (s) m, s

Water 1.56 s (broad)

Reference: Adapted from Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem. 1997, 62

(21), 7512–7515.[9][10][11]

Experimental Protocol: 1H NMR Sample Preparation
Caption: Workflow for preparing a sample for 1H NMR spectroscopy using tert-butyl formate.

Detailed Steps:

Sample Weighing: Accurately weigh 5-20 mg of the solid analyte or measure an appropriate

volume of a liquid analyte.

Dissolution: In a small, clean vial, dissolve the analyte in approximately 0.6 mL of high-purity

tert-butyl formate. If available, deuterated tert-butyl formate (tert-butyl formate-d9)

should be used to minimize solvent signals.

Internal Standard: If quantitative analysis is required, add a known amount of an internal

standard (e.g., tetramethylsilane, TMS).

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. It is

good practice to filter the solution through a small plug of cotton or glass wool in the pipette

to remove any particulate matter.
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Mixing: Cap the NMR tube securely and gently invert it several times to ensure a

homogeneous solution.

Acquisition: Insert the sample into the NMR spectrometer. Perform standard locking, tuning,

and shimming procedures before acquiring the spectrum.

Application in Infrared (IR) Spectroscopy
Tert-butyl formate can be used as a solvent for IR spectroscopy, particularly for analytes that

are soluble in it and do not react with it. The solvent's own absorption bands will be present in

the spectrum and must be accounted for.

IR Spectral Data
The IR spectrum of tert-butyl formate is characterized by strong absorptions from the carbonyl

(C=O) and C-O stretching vibrations. A summary of the major absorption bands is provided in

Table 4.

Table 4: Major IR Absorption Bands of tert-Butyl Formate

Wavenumber (cm⁻¹) Intensity Assignment

~2980 Strong C-H stretch (tert-butyl)

~1725 Very Strong C=O stretch (formate)

~1150 Strong C-O stretch (ester)

Note: These are approximate values and may vary slightly.

IR Transmission Window: Due to its own absorption bands, tert-butyl formate is not

transparent throughout the entire mid-IR region. The most significant regions of absorption are

around 2850-3000 cm⁻¹ (C-H stretching) and 1700-1750 cm⁻¹ (C=O stretching), as well as in

the fingerprint region below 1400 cm⁻¹. The regions between these strong absorptions can be

considered as potential "windows" for observing analyte peaks. A background spectrum of the

pure solvent must be acquired and subtracted from the sample spectrum.

Experimental Protocol: Liquid-Phase IR Spectroscopy
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Caption: Workflow for preparing a liquid sample for FT-IR spectroscopy.

Detailed Steps:

Solution Preparation: Prepare a concentrated solution of the analyte in high-purity tert-butyl
formate. The concentration should be sufficient to observe the analyte's absorption bands

clearly.

Cell Preparation: Ensure that the IR-transparent salt plates (e.g., NaCl or KBr) are clean and

dry.

Sample Application: Place one to two drops of the solution onto the center of one salt plate.

Film Formation: Carefully place the second salt plate on top of the first, allowing the liquid to

spread and form a thin, uniform film between the plates.

Background Spectrum: Acquire a background spectrum of pure tert-butyl formate using the

same salt plates and path length.

Sample Spectrum: Acquire the IR spectrum of the sample solution.

Data Processing: Subtract the background spectrum from the sample spectrum to obtain the

spectrum of the analyte.

Application in UV-Visible (UV-Vis) Spectroscopy
Tert-butyl formate can be used as a solvent for UV-Vis spectroscopy for analytes that are

soluble in it. A key consideration is the solvent's own UV cutoff wavelength.

UV-Vis Spectral Data
UV Cutoff: The UV cutoff is the wavelength below which the solvent itself absorbs strongly,

making it unsuitable for sample analysis. While a specific UV cutoff for tert-butyl formate is

not widely published, it is expected to be similar to that of other esters and ethers, such as

methyl tert-butyl ether, which has a UV cutoff of approximately 210 nm. Therefore, tert-butyl
formate is likely suitable for analyses above 210 nm.

Experimental Protocol: UV-Vis Sample Preparation
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Caption: Workflow for preparing a sample for UV-Vis spectroscopy.

Detailed Steps:

Stock Solution: Prepare a stock solution of the analyte in high-purity, UV-grade tert-butyl
formate.

Dilution: Dilute the stock solution to a concentration that will give an absorbance reading in

the optimal range of the spectrophotometer (typically 0.1 to 1.0 AU).

Cuvette Preparation: Use a clean quartz cuvette. Rinse the cuvette with a small amount of

the pure solvent before use.

Baseline Correction: Fill the cuvette with pure tert-butyl formate and record a baseline

spectrum.

Sample Measurement: Empty the cuvette, rinse it with a small amount of the sample

solution, and then fill it with the sample solution. Record the UV-Vis spectrum of the sample.

Application in Liquid Chromatography-Mass
Spectrometry (LC-MS)
Tert-butyl formate is not a common mobile phase component in LC-MS. However, its

properties as a moderately polar aprotic solvent could be explored in specific normal-phase or

reversed-phase applications, likely as a modifier in the organic mobile phase. Given its ester

nature, it is compatible with MS detection as it is volatile.

Considerations for LC-MS
Mobile Phase Miscibility: Ensure miscibility with other mobile phase components (e.g.,

acetonitrile, methanol, water) at the desired proportions.

Analyte Solubility: The analyte must be soluble in the prepared mobile phase.

Chromatographic Performance: The use of tert-butyl formate may alter the

chromatographic selectivity and retention compared to more common solvents. Method

development and optimization will be necessary.
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MS Compatibility: As a volatile organic solvent, it is generally compatible with electrospray

ionization (ESI) and atmospheric pressure chemical ionization (APCI) sources.

Experimental Protocol: Mobile Phase Preparation
(Exploratory)
Caption: Workflow for preparing an exploratory LC-MS mobile phase containing tert-butyl
formate.

Detailed Steps:

Solvent Selection: Use high-purity, LC-MS grade solvents (e.g., water, acetonitrile, methanol)

and additives (e.g., formic acid, ammonium formate).

Mobile Phase B Preparation: To explore its effect, tert-butyl formate could be added as a

percentage of the organic mobile phase (Mobile Phase B). For example, a starting point

could be a mixture of 90:10 (v/v) acetonitrile:tert-butyl formate.

Additive Addition: Add any necessary volatile additives to both mobile phases to improve

peak shape and ionization efficiency (e.g., 0.1% formic acid).

Filtration and Degassing: Filter the prepared mobile phases through a 0.2 µm filter and

degas them, for example, by sonication.

System Equilibration: Thoroughly equilibrate the LC system with the new mobile phase

before injecting any samples to ensure a stable baseline.

Method Development: Optimize the gradient, flow rate, and other chromatographic

parameters to achieve the desired separation.

Disclaimer: The information provided in these application notes is for guidance purposes. Users

should always perform their own validation and optimization for their specific applications and

instrumentation. Always consult the Safety Data Sheet (SDS) for tert-butyl formate before

use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b166776?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s587338
https://cymitquimica.com/cas/762-75-4/
https://www.sigmaaldrich.com/HK/zh/product/aldrich/270776
https://www.sigmaaldrich.com/US/en/sds/ALDRICH/270776?userType=undefined
https://en.wikipedia.org/wiki/Tert-Butyl_formate
https://www.fishersci.com/store/msds?partNumber=AC403541000&countryCode=US&language=en
https://datasheets.scbt.com/sds/aghs/en/sc-253637.pdf
https://www.fishersci.com/store/msds?partNumber=AC107765000&countryCode=US&language=en
https://scs.illinois.edu/system/files/inline-files/NMR_chem_shifts.pdf
http://ccc.chem.pitt.edu/wipf/Web/NMR_Impurities.pdf
https://kgroup.du.edu/resources/nmr_impurities_organometallics.pdf
https://www.benchchem.com/product/b166776#use-of-tert-butyl-formate-as-a-solvent-for-spectroscopy
https://www.benchchem.com/product/b166776#use-of-tert-butyl-formate-as-a-solvent-for-spectroscopy
https://www.benchchem.com/product/b166776#use-of-tert-butyl-formate-as-a-solvent-for-spectroscopy
https://www.benchchem.com/product/b166776#use-of-tert-butyl-formate-as-a-solvent-for-spectroscopy
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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